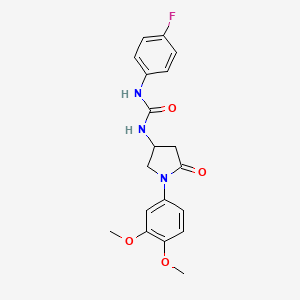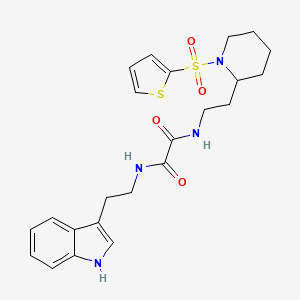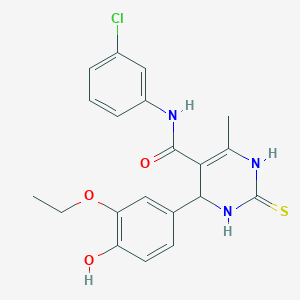
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Orexin Receptor Antagonism in Binge Eating
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea demonstrates potential as an antagonist of the orexin-1 receptor (OX1R), suggesting its application in treating binge eating disorders. In a study, selective OX1R antagonism significantly reduced binge eating of highly palatable food in female rats without affecting standard food pellet intake, highlighting a major role of OX1R mechanisms in compulsive eating behaviors. This suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Electron Transfer Across Hydrogen Bonds
Research on 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea analogs has contributed to understanding electron transfer across hydrogen bonds. In a study involving ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, it was found that the quadruply hydrogen-bonding motif does not support electron transfer in the systems studied. This finding is significant for the development of molecular electronics and the design of new materials for energy conversion, highlighting the complexity of designing molecular systems for efficient electron transfer (Pichlmaier et al., 2009).
Anticancer Agents
The structural framework of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea is relevant in the synthesis and biological evaluation of new anticancer agents. Diaryl ureas, designed through computer-aided methodologies, have shown significant antiproliferative effects against various cancer cell lines. Specifically, certain derivatives demonstrated potent inhibitory activity, suggesting their potential as BRAF inhibitors for cancer treatment. This underscores the importance of this chemical structure in developing novel anticancer therapeutics (Jian Feng et al., 2020).
Corrosion Inhibition
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic environments. Studies have demonstrated that certain triazinyl urea derivatives effectively inhibit corrosion, suggesting the potential application of these compounds in protecting metal surfaces in industrial settings. This contributes to the development of more efficient corrosion inhibitors, which is critical for extending the life and ensuring the safety of metal structures and components (Mistry et al., 2011).
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBYFBSHRGNEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)
![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)
![N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2942585.png)

![2-[(Furan-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B2942587.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2942590.png)

![Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2942595.png)

![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)
![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)
![(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942602.png)